2-(4-ETHYLPIPERAZIN-1-YL)-4-METHYL-7-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Description
2-(4-Ethylpiperazin-1-yl)-4-methyl-7-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-5-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-4-25-9-11-26(12-10-25)22-23-16(3)21-19(24-22)13-18(14-20(21)27)17-7-5-15(2)6-8-17/h5-8,18H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHNVYAGEZOOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-5-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-4-methyl-7-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-4-methyl-7-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethylpiperazin-1-yl)-2-(4-methylphenyl)quinazoline
- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methyl-3-((6-(pyrimidin-5-ylamino)pyrimidin-4-yl)oxy)benzamide
Uniqueness
2-(4-Ethylpiperazin-1-yl)-4-methyl-7-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-5-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinazolinone core with piperazine and phenyl substituents makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
